molecular formula C9H8BrN3O B6150239 7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran CAS No. 478375-00-7

7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran

Cat. No.: B6150239
CAS No.: 478375-00-7
M. Wt: 254.1
InChI Key:
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Description

7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of azides and benzofurans. This compound is characterized by the presence of an azidomethyl group and a bromine atom attached to a dihydrobenzofuran ring. Azides are known for their reactivity and are often used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran typically involves the introduction of the azido group through a nucleophilic substitution reaction. One common method is the reaction of 7-(bromomethyl)-5-bromo-2,3-dihydro-1-benzofuran with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or DMSO at elevated temperatures.

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of biological pathways and mechanisms due to its reactivity.

    Medicine: Investigated for potential use in drug development and as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    7-(bromomethyl)-5-bromo-2,3-dihydro-1-benzofuran: Lacks the azido group but shares the bromomethyl and dihydrobenzofuran structure.

    3-(azidomethyl)heptane: Contains an azidomethyl group but differs in the aliphatic chain structure.

    3,3-bis(azidomethyl)oxetane: Contains two azidomethyl groups and an oxetane ring.

Uniqueness

7-(azidomethyl)-5-bromo-2,3-dihydro-1-benzofuran is unique due to the presence of both an azidomethyl group and a bromine atom on the dihydrobenzofuran ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.

Properties

CAS No.

478375-00-7

Molecular Formula

C9H8BrN3O

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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